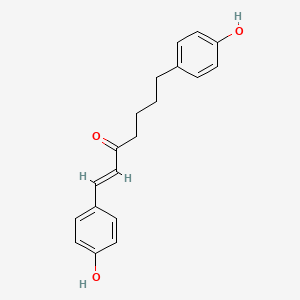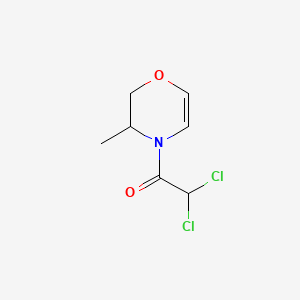
2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) is a chemical compound that belongs to the oxazine family Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazine derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted oxazines.
科学的研究の応用
2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2H-1,4-Oxazine: A simpler oxazine compound without the dichloroacetyl and methyl groups.
4-Acetyl-3,4-dihydro-2H-1,4-oxazine: Similar structure but with an acetyl group instead of dichloroacetyl.
tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate: Contains a tert-butyl group and a carboxylate functionality.
Uniqueness
2H-1,4-Oxazine,4-(dichloroacetyl)-3,4-dihydro-3-methyl-(9ci) is unique due to the presence of the dichloroacetyl and methyl groups, which impart distinct chemical and physical properties
特性
CAS番号 |
128154-25-6 |
|---|---|
分子式 |
C7H9Cl2NO2 |
分子量 |
210.054 |
IUPAC名 |
2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-oxazin-4-yl)ethanone |
InChI |
InChI=1S/C7H9Cl2NO2/c1-5-4-12-3-2-10(5)7(11)6(8)9/h2-3,5-6H,4H2,1H3 |
InChIキー |
QGSBLOPVSBCGOH-UHFFFAOYSA-N |
SMILES |
CC1COC=CN1C(=O)C(Cl)Cl |
同義語 |
2H-1,4-Oxazine, 4-(dichloroacetyl)-3,4-dihydro-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


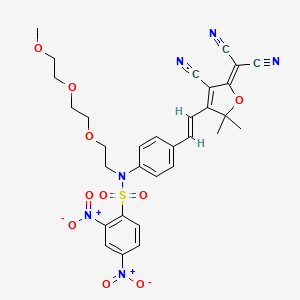

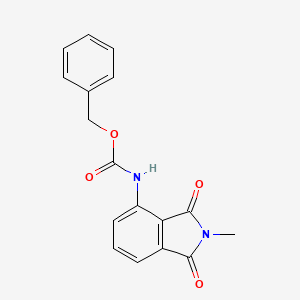
![6-Hydroxy-5,8-dimethyl-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B592622.png)
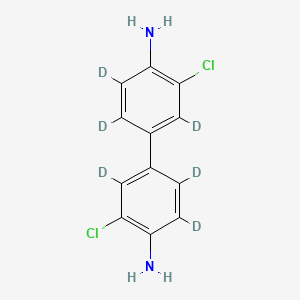
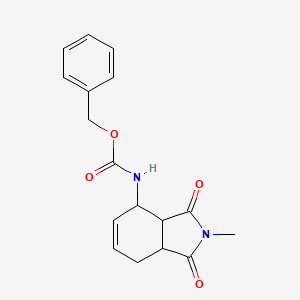

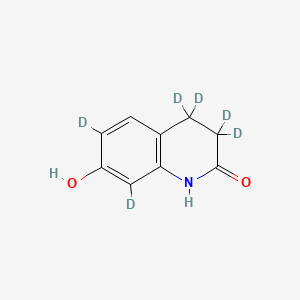
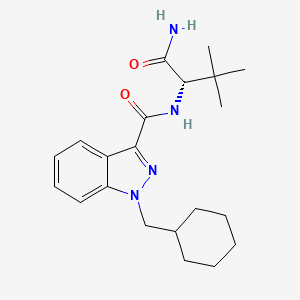
![3H-[1,3]Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)
